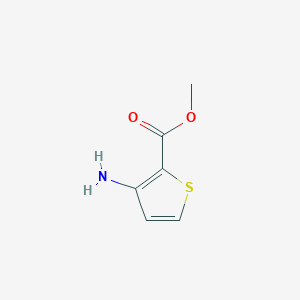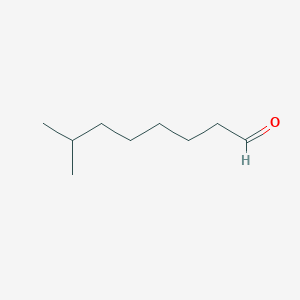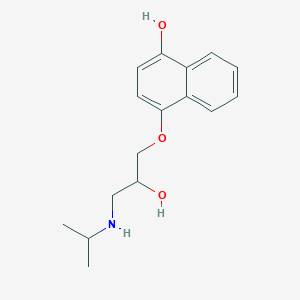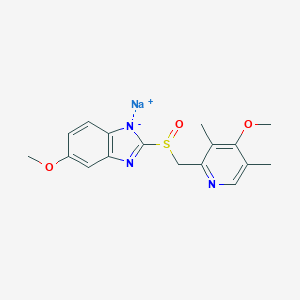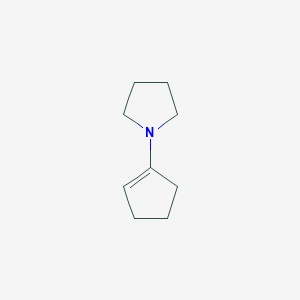![molecular formula C8H10O3 B128160 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) CAS No. 153923-33-2](/img/structure/B128160.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI), also known as norbornene-2-carboxylic acid, is a bicyclic organic compound with a carboxylic acid and a hydroxyl group attached to the same carbon atom. It has been studied extensively for its potential applications in various fields of science, including chemistry, materials science, and biotechnology.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI).
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) is not well understood. However, it has been suggested that its hydroxyl and carboxylic acid groups may be involved in hydrogen bonding and electrostatic interactions, which could play a role in its biological activity.
Biochemical and Physiological Effects:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against certain strains of bacteria and fungi. It has also been used as a building block for the synthesis of biocompatible polymers for drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) in lab experiments is its versatility as a building block for the synthesis of complex molecules. Its unique bicyclic structure and functional groups make it a useful starting material for the preparation of a variety of compounds. However, its limited solubility in water and other polar solvents can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI). One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the investigation of its biological activity and potential applications in drug discovery and delivery. Additionally, the use of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) in the synthesis of functionalized surfaces and materials could have important implications for the development of new technologies.
Méthodes De Synthèse
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) can be synthesized by several methods, including the Diels-Alder reaction, hydrolysis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic anhydride, and the oxidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI),3-dicarboxylic anhydride, which is then hydrolyzed to form Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid. The oxidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)-carboxylic acid with potassium permanganate or sodium periodate can also yield Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI).
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI) has been used in a variety of scientific research applications, including the synthesis of polymers, the preparation of functionalized surfaces, and the development of drug delivery systems. Its unique bicyclic structure and functional groups make it a versatile building block for the synthesis of complex molecules.
Propriétés
Numéro CAS |
153923-33-2 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(1R,2S,4R)-2-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7(10)8(11)4-5-1-2-6(8)3-5/h1-2,5-6,11H,3-4H2,(H,9,10)/t5-,6+,8+/m1/s1 |
Clé InChI |
JSMFWZNMLQZDHK-CHKWXVPMSA-N |
SMILES isomérique |
C1[C@@H]2C[C@]([C@H]1C=C2)(C(=O)O)O |
SMILES |
C1C2CC(C1C=C2)(C(=O)O)O |
SMILES canonique |
C1C2CC(C1C=C2)(C(=O)O)O |
Synonymes |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



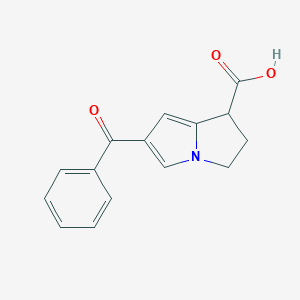

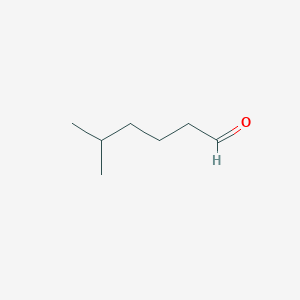
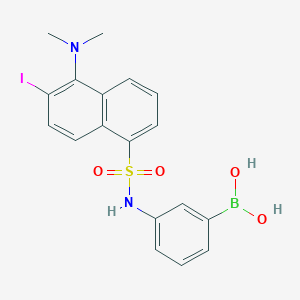


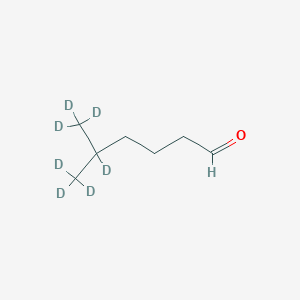
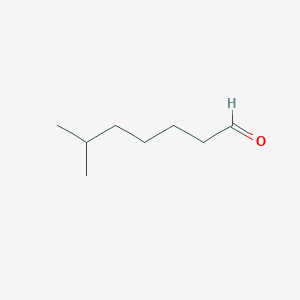
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
